1H and 13C NMR spectral data for 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
1H and 13C NMR spectral data for 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine, a substituted 1,2,4-triazine derivative. The presence of diverse functional groups—a methoxy group, a phenyl ring, and a trifluoromethyl group—on the triazine core presents a unique spectroscopic challenge and opportunity for detailed structural analysis.
This document will delve into the predicted spectral characteristics of this molecule, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the expected NMR signals. The causality behind experimental choices and the logic of spectral assignments are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Predicted Spectral Features
The structure of 5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS No. 119811-54-0, Molecular Formula: C₁₁H₈F₃N₃O, Molecular Weight: 255.20) is presented below[1]. The unique substitution pattern dictates a distinct NMR fingerprint.
Caption: Molecular structure of 5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with signals arising from the methoxy group and the phenyl ring protons.
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Methoxy Protons (-OCH₃): A sharp singlet is anticipated for the three equivalent protons of the methoxy group. Based on data for methoxy-substituted triazines, the chemical shift is predicted to be in the range of 3.8-4.0 ppm [2][3]. The electron-withdrawing nature of the triazine ring will deshield these protons.
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Phenyl Protons (-C₆H₅): The five protons of the phenyl group will appear in the aromatic region, typically between 7.0 and 8.5 ppm [3][4][5][6]. Due to the attachment to the triazine ring, the ortho-protons are likely to be the most deshielded. The signals will present as a complex multiplet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide detailed information about the carbon skeleton.
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Methoxy Carbon (-OCH₃): This carbon is expected to resonate at approximately 55-65 ppm [2].
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Phenyl Carbons (-C₆H₅): The six carbons of the phenyl ring will produce signals in the aromatic region, from approximately 125 to 140 ppm . The ipso-carbon (attached to the triazine ring) will likely be a quaternary signal with a lower intensity.
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Triazine Ring Carbons: The three carbons of the 1,2,4-triazine ring are expected to be significantly deshielded due to the presence of three electronegative nitrogen atoms and the electron-withdrawing substituents. Their chemical shifts are predicted to be in the range of 150-175 ppm .
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Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is expected to be around 115-125 ppm [7].
-
C-CF₃ Carbon: The triazine carbon attached to the CF₃ group will also show a quartet in the ¹³C NMR spectrum due to two-bond C-F coupling (²JCF)[7][8]. This coupling is a key diagnostic feature.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data, the following detailed protocol is recommended.
Sample Preparation
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Sample Purity: Ensure the sample of 5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is of high purity (≥98%) to avoid interfering signals.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though residual water peaks may be more prominent.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Experiments
The following suite of NMR experiments is recommended for complete structural elucidation.
-
¹H NMR: A standard one-dimensional proton NMR experiment.
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¹³C NMR: A standard one-dimensional carbon NMR experiment with proton decoupling.
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COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (J) couplings, which is crucial for assigning the protons within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. This is essential for connecting the different fragments of the molecule.
-
¹⁹F NMR: A one-dimensional fluorine NMR experiment can be performed to observe the trifluoromethyl group, which should appear as a singlet.
Simulated Spectral Analysis and Interpretation
The following is a detailed interpretation of the expected NMR data, based on the predicted chemical shifts and the application of 2D NMR techniques.
Summary of Predicted Spectral Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key 2D Correlations |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~58 ppm | HMBC to C5 |
| Phenyl-H (ortho) | ~8.2-8.4 ppm (m, 2H) | - | COSY to meta-H; HMBC to C3, ipso-C |
| Phenyl-H (meta, para) | ~7.3-7.6 ppm (m, 3H) | - | COSY to ortho-H |
| Phenyl-C (ipso) | - | ~135 ppm | HMBC from ortho-H |
| Phenyl-C | - | ~128-132 ppm | HSQC with corresponding protons |
| C3 | - | ~160 ppm | HMBC from ortho-H |
| C5 | - | ~165 ppm | HMBC from -OCH₃ |
| C6 | - | ~155 ppm (q, ²JCF) | HMBC from -OCH₃ |
| -CF₃ | - | ~120 ppm (q, ¹JCF) | - |
Detailed Signal Assignment Workflow
Caption: Predicted key HMBC correlations for structural assignment.
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¹H NMR Analysis: The singlet at ~3.9 ppm is readily assigned to the methoxy protons. The multiplet in the aromatic region corresponds to the phenyl protons.
-
COSY Analysis: The COSY spectrum will show correlations between the adjacent protons in the phenyl ring, confirming their connectivity.
-
HSQC Analysis: The HSQC spectrum will allow for the direct assignment of the protonated phenyl carbons by correlating them to their attached protons.
-
HMBC Analysis: This is the most critical experiment for piecing the structure together.
-
A strong correlation is expected between the methoxy protons (~3.9 ppm) and the triazine carbon C5 (~165 ppm). A weaker three-bond correlation to C6 might also be observed.
-
The ortho-protons of the phenyl ring (~8.2-8.4 ppm) will show correlations to the triazine carbon C3 (~160 ppm) and the ipso-phenyl carbon (~135 ppm).
-
These HMBC correlations will unambiguously link the methoxy group to the C5 position and the phenyl group to the C3 position of the triazine ring.
-
-
¹³C NMR Analysis of Quaternary Carbons: The remaining unassigned carbons will be the quaternary carbons. The characteristic quartet for the carbon attached to the CF₃ group (C6) and the quartet for the CF₃ carbon itself will be diagnostic. The remaining quaternary signals will be the triazine carbons and the ipso-phenyl carbon, which can be assigned based on the HMBC data. The deshielding effect of the CF₃ group will influence the chemical shift of C6[9].
Conclusion
The structural characterization of 5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine by NMR spectroscopy is a systematic process that relies on the combined interpretation of 1D and 2D NMR data. By following the detailed experimental protocol and the logical assignment workflow presented in this guide, researchers can confidently elucidate and verify the structure of this and related heterocyclic compounds. The predicted spectral data and the discussion of key correlations provide a valuable reference for scientists engaged in the synthesis and analysis of novel molecular entities.
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